Cas no 1805978-22-6 (2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde)

2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde is a versatile heterocyclic intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a reactive bromomethyl group, an electron-withdrawing cyano substituent, and a difluoromethyl moiety—enhance its reactivity in nucleophilic substitution and cross-coupling reactions. The aldehyde functionality further expands its utility as a precursor for condensation or reduction reactions. This compound is particularly valuable in the development of fluorinated pyridine derivatives, which are increasingly important in bioactive molecule design. Its high purity and stability under controlled conditions make it a reliable building block for advanced synthetic applications.
2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde structure
1805978-22-6 structure
Product name:2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde
CAS No:1805978-22-6
MF:C9H5BrF2N2O
MW:275.049607992172
CID:4806851

2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde
    • Inchi: 1S/C9H5BrF2N2O/c10-2-7-5(3-13)1-6(4-15)8(14-7)9(11)12/h1,4,9H,2H2
    • InChI Key: RIIDDHIBWKWLHB-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C#N)C=C(C=O)C(C(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Topological Polar Surface Area: 53.8
  • XLogP3: 1.3

2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029039990-500mg
2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde
1805978-22-6 95%
500mg
$1,651.30 2022-04-01
Alichem
A029039990-250mg
2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde
1805978-22-6 95%
250mg
$960.40 2022-04-01
Alichem
A029039990-1g
2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde
1805978-22-6 95%
1g
$3,068.70 2022-04-01

Additional information on 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde

2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde: A Comprehensive Overview

The compound 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde, identified by the CAS number CAS No. 1805978-22-6, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The structure of this molecule incorporates several functional groups, including a bromomethyl group, a cyano group, a difluoromethyl group, and an aldehyde group, all attached to a pyridine ring. These functional groups contribute to the compound's reactivity, stability, and potential applications in areas such as drug discovery, material science, and organic synthesis.

Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde. The synthesis of this compound typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. For instance, researchers have employed methodologies such as nucleophilic substitution, coupling reactions, and directed metallation to assemble the various functional groups on the pyridine ring. These methods not only highlight the molecule's synthetic accessibility but also underscore its potential as a building block for more intricate structures in medicinal chemistry.

The presence of multiple functional groups in 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde makes it an attractive candidate for exploring its biological activity. Recent studies have focused on evaluating its potential as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases. For example, researchers have investigated its ability to inhibit key enzymes or receptors involved in disease pathways. The bromomethyl group, in particular, has been shown to participate in bioisosteric replacements, offering opportunities for modulating pharmacokinetic properties such as solubility and bioavailability.

In addition to its biological applications, this compound has also garnered interest in materials science due to its electronic properties. The pyridine ring serves as a conjugated system that can be further modified to enhance its optical or electrical characteristics. Recent research has explored the use of this compound as a precursor for constructing advanced materials such as organic semiconductors or sensors. Its ability to undergo post-synthetic modifications further expands its utility in these applications.

The synthesis and characterization of 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde have been extensively documented in recent scientific literature. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These analytical techniques provide critical insights into the compound's stability under various conditions and its reactivity toward different reagents.

Moreover, computational studies have played a pivotal role in understanding the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have been used to predict its frontier molecular orbitals and reaction mechanisms under different conditions. Such computational approaches not only aid in optimizing synthetic pathways but also provide valuable information for designing analogs with enhanced properties.

In conclusion, 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde represents a versatile platform for exploring diverse applications across chemistry and related disciplines. Its unique combination of functional groups positions it as a valuable tool for advancing both fundamental research and practical innovations. As ongoing research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to the development of novel drugs, materials, and chemical processes.

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